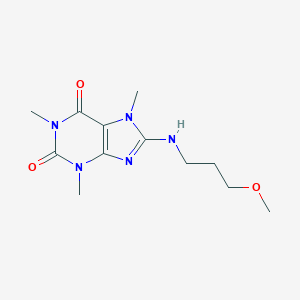

Caffeine, 8-((3-methoxypropyl)amino)-

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

G100 is a high-performance fluid derived from natural gas feedstock converted into synthetic paraffins using state-of-the-art catalyst technology . It is part of the Shell Gas to Liquid Performance Fluids range of products, known for its clean-burning characteristics, low toxicity, and biodegradability .

Preparation Methods

Synthetic Routes and Reaction Conditions

G100 is synthesized through a process known as the Fischer-Tropsch synthesis. This process involves the conversion of natural gas into liquid hydrocarbons using a catalyst. The reaction typically occurs at high temperatures (200-350°C) and pressures (20-40 bar) in the presence of a cobalt or iron catalyst .

Industrial Production Methods

The industrial production of G100 involves several steps:

Natural Gas Reforming: Natural gas is converted into synthesis gas (a mixture of hydrogen and carbon monoxide) through steam reforming.

Fischer-Tropsch Synthesis: The synthesis gas is then converted into liquid hydrocarbons using a cobalt or iron catalyst.

Hydrocracking and Hydroisomerization: The liquid hydrocarbons are further processed to improve their properties, such as boiling range and viscosity.

Chemical Reactions Analysis

Types of Reactions

G100 primarily undergoes combustion reactions due to its hydrocarbon nature. It can also participate in oxidation and substitution reactions.

Common Reagents and Conditions

Combustion: In the presence of oxygen, G100 combusts to produce carbon dioxide and water.

Oxidation: G100 can be oxidized using strong oxidizing agents like potassium permanganate or chromic acid.

Substitution: Halogenation reactions can occur with reagents like chlorine or bromine under UV light.

Major Products

Combustion: Carbon dioxide and water.

Oxidation: Carboxylic acids or ketones, depending on the conditions.

Substitution: Halogenated hydrocarbons.

Scientific Research Applications

Table 1: Synthetic Route Overview

| Step | Description | Conditions |

|---|---|---|

| Alkylation | Reaction of caffeine with 3-methoxypropyl amine | Organic solvent, base present |

| Purification | Recrystallization or chromatography | Controlled temperature |

Research Studies

Recent studies have indicated that modified caffeine derivatives can exhibit varied biological activities:

- Anticancer Properties : Research has shown that structurally modified caffeine compounds can inhibit cancer cell growth. For instance, studies on related compounds demonstrated significant cytotoxic effects against melanoma and breast cancer cell lines .

- Neuroprotective Effects : Some derivatives are being investigated for their potential in neurodegenerative diseases due to their ability to penetrate the blood-brain barrier effectively .

Medicinal Applications

Caffeine derivatives are being explored for their therapeutic potential in several areas:

- Stimulant Properties : The compound may be used in formulations aimed at enhancing alertness and cognitive function.

- Potential Drug Development : Given its structural similarities with natural purines, it could serve as a lead compound in developing new drugs targeting various diseases .

Case Study: Anticancer Activity

A recent study highlighted the synthesis and evaluation of novel caffeinyl derivatives that exhibited strong binding affinity to cancer-related enzymes, suggesting their potential as anticancer agents . These findings underline the importance of structural modifications in enhancing biological activity.

Industrial Applications

In the industrial sector, Caffeine, 8-((3-methoxypropyl)amino)- may find applications in:

- Energy Supplements : Its stimulant properties can be harnessed in energy drinks or supplements.

- Functional Foods : The compound's unique properties may be utilized in developing functional foods aimed at improving health outcomes.

Table 2: Comparison of Caffeine Derivatives

| Compound | Key Features | Potential Applications |

|---|---|---|

| Caffeine | Well-known stimulant | General use in beverages |

| Theophylline | Bronchodilator | Asthma treatment |

| Caffeine, 8-((3-methoxypropyl)amino)- | Enhanced receptor interaction | Cognitive enhancement, anticancer |

Mechanism of Action

G100 exerts its effects primarily through its interaction with toll-like receptor 4 (TLR4). This interaction triggers innate and adaptive immune responses, leading to the activation of dendritic cells and macrophages in the tumor microenvironment. G100-treated malignant B cells become more visible to the anti-tumor immune response, facilitating tumor regression .

Comparison with Similar Compounds

Similar Compounds

Sephadex G-100: A gel filtration medium used for desalting and buffer exchange of large molecules.

Fluoro-Max Green Aqueous Fluorescent Particles: Used in analytical methods for improved sensitivity and detectability.

Uniqueness

G100 is unique due to its high-performance characteristics, such as low toxicity, biodegradability, and clean-burning properties. Its ability to interact with toll-like receptor 4 and trigger immune responses sets it apart from other similar compounds .

Biological Activity

Caffeine, 8-((3-methoxypropyl)amino)- (commonly referred to as 8-MPA caffeine), is a modified derivative of caffeine that has garnered attention in pharmacological research due to its potential biological activities. This article explores the biological activity of this compound, detailing its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

Caffeine, 8-((3-methoxypropyl)amino)- has the molecular formula C12H19N5O3 and a molecular weight of approximately 273.31 g/mol. Its structure features a methoxypropyl group at the 8-position of the caffeine molecule, which may influence its biological properties compared to unmodified caffeine.

The biological activity of caffeine derivatives, including 8-MPA caffeine, primarily involves their interaction with adenosine receptors. Caffeine is known to act as a non-selective antagonist of adenosine receptors A1 and A2A. This antagonism can lead to various physiological effects, including increased alertness and reduced fatigue. Additionally, modifications at the 8-position can enhance the potency and selectivity of these compounds towards specific receptor subtypes.

-

Adenosine Receptor Antagonism :

- A1 Receptors : Inhibition leads to increased neuronal excitability and neurotransmitter release.

- A2A Receptors : Blockade may have neuroprotective effects and reduce neuroinflammation.

- DNA Interaction : Some studies indicate that caffeine derivatives can induce DNA damage, potentially through the generation of reactive oxygen species (ROS) or direct interaction with DNA structures. For instance, research on related compounds like 8-methoxycaffeine shows similar patterns of inducing DNA strand breaks .

1. Anticancer Properties

Recent studies have highlighted the anticancer potential of caffeine derivatives. For example, modifications at the C8 position have been shown to enhance cytotoxicity against various cancer cell lines. A study involving hybrid compounds derived from caffeine demonstrated significant inhibitory effects on cancer cell proliferation, suggesting that 8-MPA caffeine could possess similar properties .

2. Neuroprotective Effects

Caffeine is widely recognized for its neuroprotective properties. Research indicates that prolonged consumption can mitigate oxidative stress and inflammation in neuronal cells, potentially lowering the risk of neurodegenerative diseases such as Alzheimer's . The specific effects of 8-MPA caffeine on neuroprotection are still under investigation but may parallel those observed with other caffeine derivatives.

3. Anti-inflammatory Effects

Caffeine has been shown to modulate inflammatory pathways by inhibiting pro-inflammatory cytokines and reducing oxidative stress markers . The modified structure of 8-MPA caffeine may enhance its anti-inflammatory effects by improving bioavailability or receptor selectivity.

Study on Anticancer Activity

In a study examining various caffeine derivatives, including those modified at the C8 position, researchers found that these compounds exhibited enhanced cytotoxicity against human cancer cell lines compared to standard caffeine . The study utilized in vitro assays to assess cell viability and proliferation rates.

Neuroprotective Mechanisms

Another investigation focused on the neuroprotective effects of caffeinated compounds in models of oxidative stress. It was found that derivatives like 8-MPA caffeine could significantly reduce neuronal cell death induced by amyloid-beta toxicity in vitro . This suggests potential therapeutic applications in treating neurodegenerative conditions.

Comparative Analysis

| Property | Caffeine | Caffeine, 8-((3-methoxypropyl)amino)- |

|---|---|---|

| Molecular Formula | C8H10N4O2 | C12H19N5O3 |

| Adenosine Receptor Affinity | Non-selective | Potentially enhanced selectivity |

| Anticancer Activity | Moderate | Enhanced (in preliminary studies) |

| Neuroprotective Effects | Well-documented | Emerging evidence |

| Anti-inflammatory Effects | Present | Potentially stronger due to structural modification |

Q & A

Basic Research Questions

Q. What synthetic methodologies are effective for introducing the 3-methoxypropylamino group at the 8-position of caffeine?

- Methodological Answer : The 3-methoxypropylamino group can be introduced via nucleophilic substitution or reductive amination. For example, starting with 8-chlorocaffeine (a precursor analogous to 8-chlorotheophylline), the chloro group can be displaced using 3-methoxypropylamine under basic conditions (e.g., K₂CO₃ in DMF at 80°C) . Alternatively, palladium-catalyzed coupling reactions (e.g., Buchwald-Hartwig amination) may enhance regioselectivity . Post-synthesis, purification via reverse-phase HPLC (using formic acid/MeCN gradients) ensures high purity .

Q. How can the structural integrity of 8-((3-methoxypropyl)amino)caffeine be validated after synthesis?

- Methodological Answer : High-resolution mass spectrometry (HRMS) is critical for confirming molecular mass (e.g., [M+H]⁺ peaks with <2 ppm error). Nuclear magnetic resonance (NMR) analysis (¹H/¹³C) identifies substituent positions: the 8-position proton in caffeine (~δ 7.5 ppm) disappears post-substitution, while new signals for the methoxypropyl chain (e.g., δ 3.3 ppm for OCH₃) emerge . Infrared spectroscopy (IR) can confirm N-H stretches (~3300 cm⁻¹) and ether linkages (~1100 cm⁻¹) .

Q. What chromatographic methods optimize the purification of 8-((3-methoxypropyl)amino)caffeine?

- Methodological Answer : Reverse-phase HPLC using C18 columns with mobile phases like 0.1% formic acid in water (A) and acetonitrile (B) achieves baseline separation. Gradient elution (e.g., 5% B to 95% B over 20 minutes) resolves polar byproducts. For scale-up, flash chromatography with silica gel and ethyl acetate/hexane (3:7) is effective .

Advanced Research Questions

Q. How do electronic and steric effects of the 3-methoxypropylamino substituent influence caffeine’s pharmacological interactions?

- Methodological Answer : Computational studies (DFT or molecular docking) model steric hindrance and electronic perturbations. For instance, the methoxypropyl group may reduce adenosine receptor binding by occupying hydrophobic pockets, while its electron-donating nature alters caffeine’s π-π stacking with target proteins. Experimental validation involves competitive binding assays (e.g., radioligand displacement in A₁/A₂A receptors) .

Q. What isotopic labeling strategies enable tracking of 8-((3-methoxypropyl)amino)caffeine’s metabolic fate?

- Methodological Answer : Deuterium or ¹³C labeling at the methoxypropyl chain (e.g., synthesizing 3-(trideuteriomethoxy)propyl derivatives) allows LC-HRMS/MS detection of metabolites. In vitro incubation with liver microsomes (CYP450 enzymes) identifies oxidation products (e.g., hydroxylation at the propyl chain). Isotope ratio mass spectrometry (IRMS) quantifies metabolic turnover .

Q. What experimental designs resolve contradictions in the compound’s solubility and stability profiles?

- Methodological Answer : Kinetic solubility assays (e.g., shake-flask method in PBS/DMSO) compare hydrophilicity against unmodified caffeine. Accelerated stability studies (40°C/75% RH for 4 weeks) monitor degradation via HPLC-UV. Conflicting data may arise from pH-dependent hydrolysis of the methoxypropyl group; buffered solutions (pH 1.2–7.4) clarify degradation pathways .

Q. How can substituent effects on UV/Vis spectra guide photostability analysis?

- Methodological Answer : Solvatochromic shifts in UV/Vis spectra (e.g., λmax in DMF vs. MeOH) reveal solvent-dependent stabilization of the azo or quinonoid moieties. Time-dependent photodegradation under UV light (λ = 254 nm) quantifies half-life, while TD-DFT calculations correlate spectral changes with electronic transitions .

Properties

CAS No. |

95982-26-6 |

|---|---|

Molecular Formula |

C12H19N5O3 |

Molecular Weight |

281.31 g/mol |

IUPAC Name |

8-(3-methoxypropylamino)-1,3,7-trimethylpurine-2,6-dione |

InChI |

InChI=1S/C12H19N5O3/c1-15-8-9(14-11(15)13-6-5-7-20-4)16(2)12(19)17(3)10(8)18/h5-7H2,1-4H3,(H,13,14) |

InChI Key |

ZZQHGKMTMAORFI-UHFFFAOYSA-N |

SMILES |

CN1C2=C(N=C1NCCCOC)N(C(=O)N(C2=O)C)C |

Canonical SMILES |

CN1C2=C(N=C1NCCCOC)N(C(=O)N(C2=O)C)C |

Key on ui other cas no. |

95982-26-6 |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.